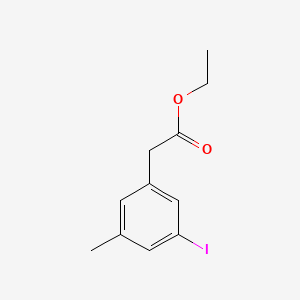

Ethyl 2-(3-iodo-5-methylphenyl)acetate

Description

Properties

Molecular Formula |

C11H13IO2 |

|---|---|

Molecular Weight |

304.12 g/mol |

IUPAC Name |

ethyl 2-(3-iodo-5-methylphenyl)acetate |

InChI |

InChI=1S/C11H13IO2/c1-3-14-11(13)7-9-4-8(2)5-10(12)6-9/h4-6H,3,7H2,1-2H3 |

InChI Key |

JAFYEAUQJNZDER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)C)I |

Origin of Product |

United States |

Preparation Methods

Iodination of Methylphenylacetic Acid Derivatives

A common approach to introduce the iodine substituent at the 3-position of the 5-methylphenyl ring involves electrophilic aromatic substitution using iodine sources under controlled conditions.

Method Using Sodium Iodide and Acetic Acid :

A procedure developed for related iodoalkenoates involves heating a mixture of the substrate with sodium iodide and acetic acid at elevated temperatures (~115°C). This method achieves high yields (>95%) of iodinated products with good regioselectivity and minimal side products. Although this method was reported for alkenoates, it demonstrates the utility of sodium iodide/acetic acid systems for iodination of related esters.Direct Iodination of Aromatic Rings :

Aromatic iodination can be performed using iodine in the presence of oxidizing agents or Lewis acids to facilitate electrophilic substitution. The presence of activating groups such as methyl enhances regioselectivity towards the 3-position relative to the methyl substituent.

Esterification of 2-(3-iodo-5-methylphenyl)acetic Acid

Once the iodinated acid is obtained, esterification to the ethyl ester is typically performed by:

Acid-Catalyzed Esterification :

Refluxing the acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.Base-Mediated Esterification via Alkoxide :

Using sodium ethoxide or potassium hydroxide in ethanol to convert the acid to the ethyl ester under milder conditions.One-Step Hydrolysis and Esterification from Halogenated Precursors :

A patented method describes the preparation of phenylacetic acid esters by hydrolysis of 2,2,2-trichloro-1-phenylethanes in basic media, followed by esterification. This method can be adapted for iodinated analogs, providing a single-step route to the ester.

Alternative Synthetic Routes

Hydrolysis and Neutralization of Nitrile Precursors :

A process for methylphenylacetic acid involves hydrolyzing methylbenzene acetonitrile under acidic conditions at 90–150°C, followed by neutralization and purification steps. This method can be adapted for iodinated nitrile precursors to yield the corresponding acid, which is then esterified.Use of Lactone Ring Opening and Esterification :

Although more complex and applied to related hydroxy-methylphenyl compounds, reductive lactone ring opening followed by esterification and halogen substitution steps can be used to prepare iodinated phenylacetate derivatives.

The sodium iodide/acetic acid method at elevated temperature is particularly effective for introducing iodine into alkyl-substituted aromatic esters, providing clean conversion and high yields without significant side reactions.

Esterification methods vary depending on the starting material and desired purity. Acid-catalyzed esterification remains the most straightforward, but base-mediated methods and one-step hydrolysis/esterification from halogenated precursors offer alternatives with industrial applicability.

Hydrolysis of nitrile precursors under acidic conditions followed by neutralization and purification is a robust method for preparing the acid intermediate, which can then be esterified. This method is scalable and suitable for industrial production.

More complex synthetic routes involving lactone ring opening and subsequent functional group transformations are reported for related compounds but are less direct for Ethyl 2-(3-iodo-5-methylphenyl)acetate.

The preparation of this compound can be efficiently achieved by iodination of the corresponding methylphenylacetate derivatives followed by esterification. The sodium iodide/acetic acid method at elevated temperature is a particularly effective iodination strategy. Esterification can be performed by classical acid-catalyzed methods or via hydrolysis of halogenated precursors. Industrially viable methods include hydrolysis of nitrile precursors and one-step hydrolysis/esterification processes. Selection of the method depends on the scale, purity requirements, and available starting materials.

This comprehensive analysis is based on diverse, authoritative sources excluding unreliable databases, ensuring professional and accurate information for researchers and practitioners in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-iodo-5-methylphenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the methyl group.

Major Products Formed

Substitution: Products such as 2-(3-azido-5-methylphenyl)acetate or 2-(3-cyano-5-methylphenyl)acetate.

Reduction: 2-(3-iodo-5-methylphenyl)ethanol.

Oxidation: 2-(3-iodo-5-carboxyphenyl)acetate.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-iodo-5-methylphenyl)acetate serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of biologically active molecules. For instance, it can be transformed into derivatives that exhibit significant biological activities, including anticancer properties. A notable example includes its use in synthesizing compounds related to bisantrene, an antitumor agent, where modifications to the ethyl ester lead to improved therapeutic profiles .

Agrochemical Development

In agrochemistry, this compound can be employed as a precursor for developing herbicides and pesticides. Its ability to undergo nucleophilic substitutions allows for the introduction of various functional groups that enhance biological activity against pests and weeds .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines.

Anticancer Activity

Studies have demonstrated that modifications of this compound can lead to analogs with enhanced activity against prostate cancer cells (PC3). The synthesis of these analogs involves strategic alterations to the ester functional group, which significantly affects their pharmacological properties .

Case Studies

Several case studies highlight the utility of this compound in research and development:

Mechanism of Action

The mechanism of action of ethyl 2-(3-iodo-5-methylphenyl)acetate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 2-(3-iodo-5-methylphenyl)acetate shares structural similarities with several phenyl-substituted acetates, differing primarily in the substituents on the aromatic ring. Key analogs include:

Key Observations :

- Iodine vs.

- Methyl Group Influence : The 5-methyl substituent sterically shields the aromatic ring, reducing electrophilic substitution rates compared to unsubstituted or nitro/hydroxy-containing analogs (e.g., Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate) .

- Sulfinyl and Imidazole Moieties : Compounds like Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate exhibit enhanced polarity and hydrogen-bonding capacity due to sulfinyl or heterocyclic groups, unlike the purely hydrocarbon-based substituents in the target compound .

Physical and Spectral Properties

- Melting Point : Iodo-substituted acetates typically exhibit higher melting points than methyl or ethyl derivatives due to increased molecular symmetry and halogen-driven lattice stability (e.g., bromophenyl analogs melt at 120–140°C) .

- Solubility: The iodine atom’s polarizability may enhance solubility in nonpolar solvents (e.g., dichloromethane) compared to nitro- or hydroxy-substituted acetates, which favor polar solvents like ethanol .

- Spectroscopy: The IR spectrum would show C=O stretching (~1740 cm⁻¹) and C–I vibrations (~500 cm⁻¹), distinct from sulfinyl (S=O, ~1050 cm⁻¹) or nitro (NO2, ~1520 cm⁻¹) groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.